1-Cyclopropanecarbonylpiperidine-3-carbonitrile
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Overview
Description
1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a chemical compound that features a cyclopropane ring attached to a piperidine ring, with a carbonitrile group at the third position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carbonitrile group.
Scientific Research Applications
1-Cyclopropanecarbonylpiperidine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Cyclopropanecarbonylpiperidine-3-carboxamide
- 1-Cyclopropanecarbonylpiperidine-3-carboxylate
- 1-Cyclopropanecarbonylpiperidine-3-carboxaldehyde
Comparison: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbonitrile group can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of the cyclopropane ring adds conformational rigidity, which can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOWYAKKCQTSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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